molecular formula C13H19N7O2S B2889581 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1226433-44-8

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2889581
CAS No.: 1226433-44-8
M. Wt: 337.4
InChI Key: RXCGDOODVXSPFI-UHFFFAOYSA-N
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Description

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps. One common method includes the Buchwald–Hartwig amination, where chlorides are reacted with appropriate aminopyrazoles in the presence of palladium catalysts, such as Pd2(dba)3, xantphos, and cesium carbonate (Cs2CO3) . This reaction is carried out under reflux conditions in acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific structural features, such as the combination of pyrazole and pyrimidine rings with a sulfonamide group. This unique structure contributes to its high selectivity and potency as a CDK inhibitor, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

N,N-dimethyl-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O2S/c1-17(2)23(21,22)19-8-6-18(7-9-19)12-10-13(15-11-14-12)20-5-3-4-16-20/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCGDOODVXSPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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